1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
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Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-28-21(31)18-10-9-15(20(30)25-17-7-2-3-8-17)12-19(18)29-22(28)26-27-23(29)32-13-14-5-4-6-16(24)11-14/h4-6,9-12,17H,2-3,7-8,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKKGWGHAMZUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Quinazoline Core : Known for diverse biological activities.
- Chlorobenzyl and Cyclopentyl Substituents : These groups may influence the compound's pharmacokinetics and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of triazole and quinazoline have shown efficacy against various bacterial strains. The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antimicrobial activity. Specific studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml for related compounds against Escherichia coli and Bacillus subtilis .
Anti-inflammatory Effects
Compounds within the triazole family have demonstrated anti-inflammatory properties. For example, some derivatives inhibit transforming growth factor (TGF)-β1-induced collagen I upregulation in murine proximal tubular cells, which is significant for renal fibrosis . The structure of the target compound suggests it may exhibit similar mechanisms.
Binding Affinity Studies
Binding affinity studies reveal that modifications to the chlorobenzyl group can significantly affect receptor interactions. For instance, a related chlorobenzyl derivative showed high binding affinity (Ki = 10.7 nM) at the A3 adenosine receptor . This suggests that the 3-chlorobenzyl moiety may enhance receptor selectivity and potency.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various triazolopyrimidinone derivatives and evaluated their biological activity in vitro. The findings indicated that specific substitutions could enhance activity against inflammatory pathways .
- Pharmacological Profiles : Another investigation into related compounds highlighted their potential as selective phosphodiesterase inhibitors, which are crucial in managing inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research on 1,2,4-triazolo[3,4-a]pyridines has established a framework for understanding how structural variations impact biological activity . This can guide future modifications of the target compound to optimize its therapeutic effects.
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | MIC Values (µg/ml) | Binding Affinity (Ki nM) |
|---|---|---|---|
| Antimicrobial | Triazole derivatives | 12.5 - 25 | N/A |
| Anti-inflammatory | TGF-β1 inhibitors | N/A | N/A |
| Receptor Binding | Chlorobenzyl derivatives | N/A | 10.7 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinazoline derivatives as intercalative Topoisomerase II inhibitors . These compounds can disrupt DNA replication in cancer cells, leading to apoptosis. For instance, derivatives of the triazoloquinazoline class have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM, indicating their potency as anticancer agents .
Targeting Specific Receptors
The compound has been investigated for its ability to interact with specific biological targets such as adenosine receptors and cannabinoid receptors . Studies indicate that modifications in the side chains can enhance selectivity towards these receptors, potentially leading to new therapeutic strategies for conditions like anxiety and pain management .
Antimicrobial Properties
Emerging research suggests that triazole-based compounds exhibit antimicrobial activity against resistant strains of bacteria. The design of molecular hybrids incorporating triazole structures has been linked to enhanced efficacy against Staphylococcus aureus, indicating their potential role in combating antibiotic resistance .
Data Tables
The following table summarizes key findings related to the biological activities of related compounds:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Triazoloquinazoline A | Topoisomerase II Inhibitor | 2.44 | |
| Triazoloquinazoline B | Cannabinoid Receptor Agonist | >3000 | |
| Triazole Hybrid C | Antistaphylococcal Agent | <10 |
Case Study 1: Anticancer Efficacy
In a controlled study examining the efficacy of various triazoloquinazoline derivatives on HCT-116 and HepG-2 cell lines, researchers found that certain substitutions significantly increased cytotoxicity. The presence of a trifluoromethyl group was particularly beneficial for enhancing binding affinity to DNA and improving overall activity against cancer cells .
Case Study 2: Antimicrobial Resistance
A recent investigation into the antimicrobial properties of triazole-based molecular hybrids demonstrated that these compounds could effectively inhibit the growth of antibiotic-resistant Staphylococcus aureus strains. This study underscores the importance of exploring novel chemical entities in addressing public health challenges posed by resistant pathogens .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-CH2-(3-chlorobenzyl)) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
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Reagents : Hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
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Conditions : Room temperature or mild heating (40–60°C) for 6–12 hours.
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Products :
Key Observation : The oxidation state influences the compound’s solubility and bioactivity .
Reduction Reactions
The quinazoline carbonyl group (C=O at position 5) can be reduced to a hydroxyl or methylene group:
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Reagents : Sodium borohydride (NaBH4) for selective reduction; lithium aluminum hydride (LiAlH4) for stronger reduction .
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Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C .
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Products :
Mechanistic Insight : Reduction alters electron density in the quinazoline ring, affecting π-π stacking interactions .
Nucleophilic Substitution
The chlorine atom in the 3-chlorobenzyl group participates in aromatic substitution:
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Reagents : Amines (e.g., cyclopentylamine) or alkoxides in polar aprotic solvents .
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Conditions : Reflux in dimethylformamide (DMF) with K2CO3 as a base .
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Products :
Example : Reaction with piperazine yields a derivative with enhanced water solubility .
Hydrolysis of the Amide Bond
The carboxamide group (-CONH-cyclopentyl) undergoes hydrolysis to form carboxylic acids:
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Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) .
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Conditions :
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Products :
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Carboxylic acid derivative (free -COOH group).
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Application : Hydrolysis is critical for prodrug activation or metabolite studies .
Triazole Ring Functionalization
The triazolo[4,3-a]quinazoline core participates in cycloaddition or alkylation:
Structural Impact : Functionalization modulates binding affinity to biological targets like kinases .
Photochemical Reactions
The compound exhibits UV-induced reactivity due to the quinazoline chromophore:
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Products :
Stability Note : Photodegradation necessitates dark storage conditions .
Mechanistic and Analytical Considerations
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Monitoring Techniques : Reactions are tracked via TLC (Rf values: 0.3–0.7 in ethyl acetate/hexane) and HPLC (retention time: 8–12 min, C18 column) .
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Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
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Characterization : 1H/13C NMR, HRMS, and X-ray crystallography confirm structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A key intermediate is the triazoloquinazoline core, formed via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, describes a similar compound synthesized by reacting 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with 1,1'-carbonyldiimidazole (CDI), followed by alkylation with N-(tert-butyl)-2-chloroacetamide . Adapting this approach, the 3-chlorobenzylthio group can be introduced via nucleophilic substitution or thiol-alkylation reactions. and highlight azide coupling and DCC-mediated amide bond formation as viable methods for functionalizing the carboxamide moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, S–C stretching at ~600–700 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the cyclopentyl, chlorobenzyl, and triazoloquinazoline environments. For example, the cyclopentyl protons appear as multiplet signals at δ 1.5–2.5 ppm, while the chlorobenzyl group shows aromatic signals at δ 7.2–7.5 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of the cyclopentyl group or chlorobenzylthio moiety) .
Q. What are the key intermediates in its synthesis?
- Methodological Answer : Critical intermediates include:
- 3-Chlorobenzylthiol : Used to introduce the thioether linkage via nucleophilic substitution.
- Hydrazine-functionalized quinazoline precursor : Formed by reacting 2-hydrazinoquinazoline derivatives with CDI or similar coupling agents ( ) .
- N-Cyclopentyl carboxamide : Synthesized via DCC-mediated coupling of cyclopentylamine with activated carboxylic acid derivatives ( ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may promote side reactions (e.g., uses 70–80°C for thioether formation) .
- Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve thioether alkylation efficiency ( ) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while PEG-400 enables greener synthesis ( ) . Statistical modeling (e.g., Response Surface Methodology) can identify optimal conditions .
Q. How to design experiments to assess its biological activity (e.g., anticancer or antiviral potential)?
- Methodological Answer :
- In vitro assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ( suggests triazoloquinazolines target cancer pathways) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or viral proteases using fluorescence-based assays.
- Computational docking : Perform molecular docking with software like AutoDock to predict binding affinity to therapeutic targets (e.g., evaluates triazole derivatives against biological receptors) .
Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chlorobenzyl vs. fluorobenzyl groups) on activity. demonstrates how cycloheptyl vs. cyclohexyl substituents alter biological properties .
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls across studies. For example, discrepancies in IC₅₀ values may arise from varying cell passage numbers or serum concentrations.
- Meta-analysis : Use statistical tools to aggregate data from multiple studies and identify outliers or trends (e.g., and provide overlapping therapeutic contexts for triazoloquinazolines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
